2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, a cyclopropyl group, and a dichlorobenzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide typically involves the reaction of 2,6-dichlorobenzylamine with a suitable cyclopropyl-containing intermediate. One common method involves the use of 2,6-dichlorobenzyl chloride, which reacts with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: Shares the dichlorobenzyl group but lacks the cyclopropyl and amino groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the dichlorobenzyl and amide groups.
N-Benzylpropanamide: Contains the benzyl and propanamide groups but lacks the dichloro and cyclopropyl groups.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichlorobenzyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H16Cl2N2O |
---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(9-5-6-9)7-10-11(14)3-2-4-12(10)15/h2-4,8-9H,5-7,16H2,1H3 |
InChI Key |
SAPDZFXIIDRKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=CC=C1Cl)Cl)C2CC2)N |
Origin of Product |
United States |
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